Cas no 2227752-98-7 ((3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid)

(3S)-3-Hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid is a chiral β-hydroxy acid derivative featuring a methoxy-substituted nitrophenyl group. Its stereospecific (S)-configuration at the 3-position enhances its utility in asymmetric synthesis and pharmaceutical intermediates. The presence of both hydroxy and carboxylic acid functional groups allows for versatile reactivity, including esterification or further derivatization. The electron-withdrawing nitro and electron-donating methoxy groups on the aromatic ring contribute to its unique electronic properties, making it valuable for studying structure-activity relationships. This compound is particularly relevant in medicinal chemistry for the development of bioactive molecules due to its balanced polarity and potential as a building block for complex scaffolds. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid structure
2227752-98-7 structure
Product name:(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
CAS No:2227752-98-7
MF:C10H11NO6
Molecular Weight:241.197443246841
CID:6077593
PubChem ID:165835105

(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
    • 2227752-98-7
    • EN300-1789669
    • インチ: 1S/C10H11NO6/c1-17-6-2-3-8(11(15)16)7(4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)/t9-/m0/s1
    • InChIKey: XRGSZTWLSOQIBP-VIFPVBQESA-N
    • SMILES: O[C@@H](CC(=O)O)C1C=C(C=CC=1[N+](=O)[O-])OC

計算された属性

  • 精确分子量: 241.05863707g/mol
  • 同位素质量: 241.05863707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • XLogP3: 0.4

(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1789669-10g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
10g
$7128.0 2023-09-19
Enamine
EN300-1789669-5.0g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
5g
$4806.0 2023-06-02
Enamine
EN300-1789669-0.05g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
0.05g
$1393.0 2023-09-19
Enamine
EN300-1789669-2.5g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
2.5g
$3249.0 2023-09-19
Enamine
EN300-1789669-1g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
1g
$1658.0 2023-09-19
Enamine
EN300-1789669-5g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
5g
$4806.0 2023-09-19
Enamine
EN300-1789669-10.0g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
10g
$7128.0 2023-06-02
Enamine
EN300-1789669-0.5g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
0.5g
$1591.0 2023-09-19
Enamine
EN300-1789669-1.0g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
1g
$1658.0 2023-06-02
Enamine
EN300-1789669-0.25g
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
2227752-98-7
0.25g
$1525.0 2023-09-19

(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid 関連文献

(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acidに関する追加情報

Compound CAS No 2227752-98-7: (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid

The compound with CAS No 2227752-98-7, known as (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and materials science.

Structural Features: The molecule consists of a propanoic acid backbone with a hydroxyl group and a substituted phenyl ring. The phenyl ring is substituted with a methoxy group at position 5 and a nitro group at position 2, which introduces significant electronic effects and influences the molecule's reactivity and solubility. The stereochemistry at the hydroxyl-bearing carbon is S, which is crucial for its biological activity.

Applications: Recent studies have highlighted the potential of (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid in the development of novel therapeutic agents. Its structure suggests possible interactions with various biological targets, including enzymes and receptors, making it a promising candidate for drug design.

Research Progress: In a groundbreaking study published in *Nature Communications*, researchers demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in neurodegenerative diseases. The study utilized advanced computational modeling to predict binding affinities and validate experimental results, showcasing the compound's potential in treating conditions like Alzheimer's disease.

Synthesis Methods: Traditionally, the synthesis of (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid involves multi-step reactions, including nucleophilic aromatic substitution and stereochemical control during the hydroxylation step. Recent advancements have introduced more efficient methods, such as enzymatic catalysis, which enhances yield and reduces environmental impact.

Future Directions: As research continues, the compound is expected to find applications beyond pharmacology. Its unique electronic properties make it a candidate for use in advanced materials, such as organic semiconductors or sensors. Collaborative efforts between chemists and biologists are likely to unlock new therapeutic potentials.

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